N8-Norposiphen

Description

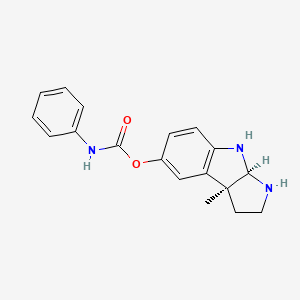

Structure

3D Structure

Properties

Molecular Formula |

C18H19N3O2 |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate |

InChI |

InChI=1S/C18H19N3O2/c1-18-9-10-19-16(18)21-15-8-7-13(11-14(15)18)23-17(22)20-12-5-3-2-4-6-12/h2-8,11,16,19,21H,9-10H2,1H3,(H,20,22)/t16-,18+/m1/s1 |

InChI Key |

ZTNAPMRRYAYAIK-AEFFLSMTSA-N |

Isomeric SMILES |

C[C@@]12CCN[C@@H]1NC3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4 |

Canonical SMILES |

CC12CCNC1NC3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Chemical Synthesis and Derivation of N8 Norposiphen

Methodologies for the Laboratory Synthesis of N8-Norposiphen

The laboratory synthesis of this compound is primarily achieved through the chemical transformation of its precursor, Posiphen. This process is essential for obtaining pure standards for analytical studies and for investigating the biological activities of the metabolite itself. nih.goveurekaselect.comnih.govbenthamdirect.com

N-Demethylation Strategies from Precursor Compounds

This compound is formed via the N-demethylation of Posiphen at the N8 position. nih.govresearchgate.net This metabolic process can be mimicked in the laboratory to produce the compound. A documented method for the synthesis of this compound involves the oxidation of Posiphen using pyridinium (B92312) dichromate (PDC) in dichloromethane (B109758) (CH2Cl2). This reaction forms an N8-norformyl carbamate (B1207046) intermediate. Subsequent treatment of this intermediate with hydrochloric acid (10%) yields this compound. nih.gov This procedure is adapted from a known method used for the transformation of the related compound, (-)-phenserine, into (-)-N8-norphenserine. nih.gov

Oxidation: Posiphen is reacted with an oxidizing agent like PDC to form an N8-norformyl carbamate.

Hydrolysis: The resulting intermediate is hydrolyzed, typically with an acid, to remove the formyl group and yield this compound.

This synthetic route allows for the targeted production of this compound from its readily available precursor, Posiphen.

Control of Enantiomeric Purity and Stereochemistry in this compound Preparation

Maintaining the enantiomeric purity of this compound during its preparation is of high importance, as the stereochemistry of such compounds can significantly influence their biological activity. Research indicates that the core hexahydropyrroloindole structure of Posiphen and its metabolites does not undergo "chiral switching" during metabolic processes. researchgate.net This implies that the N-demethylation of (+)-Posiphen will yield (+)-N8-norPosiphen, retaining the original enantiomeric configuration.

The synthesis of this compound and other metabolites is often undertaken with the specific goal of obtaining them in high chemical and optical purity. nih.goveurekaselect.comnih.govbenthamdirect.comresearchgate.net This ensures that subsequent biological and analytical evaluations are attributable to the correct stereoisomer. The D-Tartrate salt of this compound has been prepared by treating the base with D-tartaric acid, a common method for resolving and purifying chiral compounds. nih.gov

Advanced Analytical Techniques for this compound Characterization and Quantification in Research Settings

Accurate characterization and quantification of this compound in various biological matrices are essential for pharmacokinetic and metabolic studies. The primary analytical method employed for this purpose is high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS). nih.govbmj.comresearchgate.net

This technique offers high sensitivity and selectivity, which are crucial for detecting and quantifying low concentrations of the metabolite in complex samples such as plasma, brain tissue, and cerebrospinal fluid (CSF). nih.govbmj.com Validated LC-MS/MS methods have been established for the simultaneous determination of Posiphen and its metabolites, including this compound. nih.govresearchgate.net For instance, in human plasma, the assay range for Posiphen has been established from 0.100 to 150 ng/mL, with a lower limit of quantification (LLOQ) of 0.5 ng/mL for this compound. nih.gov In other studies, the detection limit for this compound was reported to be as low as 0.025 ng/ml. bmj.com

The sample preparation for LC-MS/MS analysis typically involves protein precipitation and extraction from the biological matrix, followed by chromatographic separation and mass spectrometric detection. nih.govresearchgate.net These advanced analytical methods are fundamental in elucidating the metabolic profile and pharmacokinetic properties of Posiphen and its derivatives.

Interactive Data Tables

Below are interactive tables summarizing key research findings related to this compound.

| Analyte | Species | Matrix | Cmax (ng/mL) | Tmax (h) |

|---|---|---|---|---|

| This compound | Mouse | CSF | 309 | 2 |

| This compound | Mouse | Brain | 7293 | 2 |

| This compound | Human | Plasma | 30.4 | 2 |

| This compound | Human | CSF | 5.08 | 3 |

| Analyte | Analytical Method | Matrix | Lower Limit of Quantification (LLOQ) | Detection Limit |

|---|---|---|---|---|

| This compound | LC-MS/MS | Human Plasma | 0.5 ng/mL | - |

| This compound | LC-MS/MS | Rat Plasma, Brain, CSF | - | 0.025 ng/mL |

| This compound | LC-MS/MS | Human CSF | - | 0.025 ng/mL |

Preclinical Pharmacokinetic and Biodistribution Profiles of N8 Norposiphen

Interspecies Metabolic Formation and Relative Abundance of N8-Norposiphen in Animal Models

The metabolic conversion of Posiphen shows notable variation across different preclinical species, leading to significant differences in the relative abundance of its metabolites, including this compound.

Studies reveal distinct species-specific metabolic profiles of Posiphen in plasma. nih.gov In mice, this compound is the predominant compound found in plasma following the administration of Posiphen. nih.govnih.gov This contrasts with rats and humans, where the parent compound, Posiphen, remains the primary substance detected in plasma. nih.govpsu.edu In dogs, another preclinical species, the N1-norposiphen metabolite (N1) is the most abundant in plasma, further highlighting the metabolic variability across species. nih.gov

This species-dependent difference is attributed to variations in liver isoenzymes. nih.gov In humans, Posiphen is metabolized by the CYP3A4 isozyme of cytochrome P450. nih.gov The equivalent isoform in mice, CYP3A1, which is expressed in both the liver and small intestine, leads to a different metabolic outcome where this compound becomes the major metabolite. nih.gov

| Species | Predominant Compound in Plasma | Reference |

|---|---|---|

| Mouse | This compound | nih.gov |

| Rat | Posiphen | nih.govpsu.edu |

| Dog | N1-norposiphen | nih.gov |

| Human | Posiphen | nih.gov |

In mice, this compound is quantitatively the most significant metabolite. nih.gov Pharmacokinetic analyses in mice show that the maximum plasma concentration (Cmax) of this compound reaches 1931 ng/mL. nih.gov This level is approximately 1.9 times higher than that of the parent compound, Posiphen (Cmax 939 ng/mL), and 3.8 times higher than the other primary metabolite, N1-norposiphen (Cmax 554 ng/mL). nih.gov

In rats, while Posiphen remains the primary compound, this compound is still a major metabolite, with plasma levels reaching up to 25.8% of Posiphen concentrations. nih.gov

Distribution and Accumulation of this compound in Central Nervous System Compartments (Brain, Cerebrospinal Fluid) in Animal Models

This compound demonstrates significant distribution to the central nervous system (CNS) in animal models. nih.gove-century.us In mice, it is the most abundant form of the drug found in the brain, consistent with its high lipophilicity. nih.gove-century.us

Quantitative analysis in mice reveals a high concentration of this compound in brain tissue, with a Cmax of 7293 ng/mL. nih.gov Its concentration in the cerebrospinal fluid (CSF) is substantially lower, reaching a Cmax of 309 ng/mL. nih.gov This pattern is also observed in rats, where CSF levels of Posiphen metabolites are generally only about 1% of the levels found in the brain, a consequence of the compound's hydrophobicity and high protein binding in brain tissue. psu.edunih.gov

| Compartment | Cmax (ng/mL) | Reference |

|---|---|---|

| Brain | 7293 | nih.gov |

| Cerebrospinal Fluid (CSF) | 309 | nih.gov |

Brain-to-Plasma Concentration Ratios of this compound in Preclinical Species

The ability of this compound to cross the blood-brain barrier is reflected in its brain-to-plasma concentration ratio. In preclinical species, this ratio is consistently high, indicating preferential distribution into the brain.

In mice, the brain-to-plasma ratio for this compound has been reported to be approximately 7. nih.gov A more precise calculation based on Cmax values (7293 ng/mL in brain vs. 1931 ng/mL in plasma) yields a ratio of 3.78. nih.gov

In rats, studies have demonstrated a steady-state brain-to-plasma concentration ratio for this compound of 5.8. psu.edunih.gov This indicates substantial brain penetration and accumulation in this species as well.

| Species | Brain-to-Plasma Ratio | Reference |

|---|---|---|

| Mouse | ~7 | nih.gov |

| Mouse | 3.78 | nih.gov |

| Rat | 5.8 | psu.edunih.gov |

Molecular and Cellular Pharmacology of N8 Norposiphen

Mechanisms of Action at the Translational Regulation Level

N8-Norposiphen's mechanism of action is centered on the post-transcriptional regulation of gene expression, specifically by inhibiting the translation of certain messenger RNAs (mRNAs). researchgate.netnih.gov This action is mediated through its interaction with specific regulatory elements within the mRNA sequence. Like its parent compound Posiphen, this compound targets the 5'-untranslated region (5'-UTR) of specific mRNAs to control protein synthesis. nih.govnih.gove-century.us

The 5'-UTR is a critical region of an mRNA molecule that influences translation efficiency. scienceopen.commdpi.com this compound's pharmacological activity is derived from its ability to modulate the translation of mRNAs that contain a specific regulatory sequence in their 5'-UTR. nih.govwebsite-files.comnih.gov The mechanism involves interfering with the binding of the translational machinery to the mRNA, thereby reducing the rate of protein synthesis. nih.gove-century.us This targeted inhibition allows for the specific downregulation of proteins whose overexpression is associated with pathological conditions. nih.govmdpi.com

The specific regulatory sequences targeted by this compound and its parent compound are known as Iron Response Elements (IREs). nih.govnih.gov IREs are conserved stem-loop structures located in the 5'-UTR of mRNAs for proteins involved in iron metabolism and other cellular processes. frontiersin.orgmdpi.com These RNA structures are recognized by Iron Regulatory Proteins (IRPs), primarily IRP1. nih.govresearchgate.net

Under conditions of low cellular iron, IRP1 binds to the IRE, which sterically hinders the assembly of the ribosomal machinery and inhibits the translation of the mRNA. nih.govmdpi.com Conversely, when iron levels are high, IRP1 binds iron, undergoes a conformational change, and dissociates from the IRE, allowing translation to proceed. mdpi.comnih.gov

Posiphen has been shown to increase the affinity of the IRP1 for the IRE stem-loop, even in the presence of iron, effectively suppressing the translation of these mRNAs. nih.govnih.gov this compound is understood to share this mechanism, targeting the IRP1/IRE complex on specific mRNAs to inhibit their translation. nih.govnih.gov This action is specific to mRNAs containing an atypical IRE stem loop, which are found in several proteins implicated in neurodegeneration. nih.gov

Specific Target Protein Expression Regulation

The translational inhibitory mechanism of this compound leads to a reduction in the levels of specific neurotoxic proteins. Research has demonstrated its efficacy in downregulating proteins central to the pathology of several neurodegenerative diseases. nih.goviu.edu

The amyloid precursor protein (APP) is a key protein in the pathogenesis of Alzheimer's disease. nih.goveurekaselect.com The mRNA that codes for APP contains a functional IRE in its 5'-UTR. nih.govwebsite-files.com this compound, along with Posiphen and other metabolites, potently inhibits the synthesis of APP in neuronal cultures. nih.govnih.goviu.edu Studies have shown that this compound is equipotent to its parent compound, Posiphen, in reducing the expression of APP. nih.govresearchgate.net This effect is achieved by stabilizing the IRP1 binding to the APP mRNA's 5'-UTR, thereby blocking its translation. nih.govwebsite-files.com

Table 1: Effect of this compound and Related Compounds on APP and α-Synuclein Levels

| Compound | Target Protein | Effect in Neuronal Cultures |

|---|---|---|

| This compound | APP | Potent Inhibition of Generation nih.goviu.edu |

| This compound | α-Synuclein | Potent Inhibition of Generation nih.goviu.edu |

| Posiphen | APP | Potent Inhibition of Generation nih.goviu.edu |

| Posiphen | α-Synuclein | Potent Inhibition of Generation nih.goviu.edu |

| (+)-N1-norPosiphen | APP | Potent Inhibition of Generation nih.goviu.edu |

| (+)-N1-norPosiphen | α-Synuclein | Potent Inhibition of Generation nih.goviu.edu |

| (+)-N1, N8-bisnorPosiphen | APP | Potent Inhibition of Generation nih.goviu.edu |

Alpha-synuclein (B15492655) (α-synuclein) is a protein whose aggregation is a hallmark of Parkinson's disease and other synucleinopathies. nih.govmdpi.com Similar to APP mRNA, the mRNA for α-synuclein (SNCA) also contains an IRE in its 5'-UTR. nih.govnih.gove-century.us this compound has been demonstrated to be a potent inhibitor of α-synuclein synthesis in neuronal cultures. nih.govnih.goviu.edu The mechanism is consistent with its action on APP, involving the stabilization of the IRP1/IRE complex on the SNCA mRNA, which represses its translation. nih.gove-century.us

Huntington's disease is caused by a mutation in the gene encoding the Huntingtin protein (HTT). mdpi.comhuntingtonsdiseasenews.com Recent proteomic studies investigating the effects of the parent compound, Posiphen, revealed a significant downregulation of the HTT protein. nih.govnih.gov Sequence analysis identified an atypical IRE in the 5'-UTR of the HTT mRNA. nih.gov Posiphen was found to bind with high affinity to the IRP1/HTT-IRE complex, leading to the suppression of HTT translation. nih.gov Given that this compound shares the core mechanism of action and has similar properties to Posiphen, it is plausible that it also exerts regulatory effects on HTT production through the same IRE-dependent mechanism. nih.govnih.gov

Table 2: Summary of this compound's Molecular Interactions and Effects

| Mechanism Component | Description | Target mRNA | Consequence |

|---|---|---|---|

| 5'-UTR | Binds to regulatory elements in this region. | APP, α-Synuclein, HTT | Modulation of translation initiation. nih.gov |

| Iron Response Element (IRE) | Interacts with an atypical IRE stem-loop. | APP, α-Synuclein, HTT | Site of action for translational control. nih.gov |

| Iron Regulatory Protein (IRP1) | Stabilizes the binding of IRP1 to the IRE. | APP, α-Synuclein, HTT | Inhibition of ribosome assembly and translation. nih.govnih.gov |

| Protein Expression | Reduces the synthesis of target proteins. | APP, α-Synuclein, HTT | Downregulation of protein levels. nih.govnih.gov |

Evaluation of Cholinesterase Enzyme Interactions

The interaction of this compound with cholinesterase enzymes, key regulators of the neurotransmitter acetylcholine, has been a subject of specific investigation. These studies are crucial for characterizing the compound's pharmacological profile, particularly in contrast to its parent compound, Posiphen, and other related metabolites.

Research indicates that this compound is devoid of significant acetylcholinesterase (AChE) inhibitory activity. nih.govbenthamdirect.com Unlike other metabolites of Posiphen, such as (+)-N1-norPosiphen and (+)-N1,N8-bisnorPosiphen which demonstrate modest AChE inhibition, this compound does not appear to interact with the enzyme in a manner that impedes its function. nih.govnih.gov

Computational docking analyses support these experimental findings. Molecular modeling studies show that while related compounds form hydrogen bonds with key amino acid residues like Tyr124 and Trp286 in the active site gorge of the AChE enzyme, (+)-N8-norPosiphen is an exception and exhibits no such hydrogen bonding. nih.gov This lack of critical interaction at the molecular level explains its observed inactivity as an AChE inhibitor.

This characteristic distinguishes this compound from classic cholinergic compounds and suggests that its biological activities are mediated through other mechanisms.

Table 1: Comparative Inhibitory Activity against Human Acetylcholinesterase (AChE)

| Compound | AChE IC50 (nM) |

| (+)-N8-Norposiphen | Inactive |

| Posiphen | Inactive |

| (+)-N1-norPosiphen | ~63 |

| (+)-N1,N8-bisnorPosiphen | Modestly Active |

| (-)-Phenserine | ~19 |

IC50 values are approximate and collated from multiple studies for comparative purposes. "Inactive" indicates no significant inhibition was observed under experimental conditions.

Comprehensive evaluations have demonstrated that this compound, along with Posiphen and its other primary metabolites, lacks any inhibitory action against butyrylcholinesterase (BChE). benthamdirect.comnih.gov BChE is a sister enzyme to AChE that also plays a role in acetylcholine metabolism. The absence of interaction with BChE further refines the pharmacological profile of this compound, indicating a high degree of selectivity and a lack of broad anticholinesterase activity. benthamdirect.comnih.gov

Table 2: Modulation of Human Butyrylcholinesterase (BChE)

| Compound | BChE Inhibitory Action |

| (+)-N8-Norposiphen | None |

| Posiphen | None |

| (+)-N1-norPosiphen | None |

| (+)-N1,N8-bisnorPosiphen | None |

Immunomodulatory Actions: Influence on Pro-inflammatory Cytokine (e.g., Interleukin-1 Beta) Release in Cellular Models

The potential immunomodulatory effects of this compound are considered in the context of its parent compound, Posiphen, which has been shown to mitigate neuroinflammation. nih.govacs.org A key mediator of the inflammatory cascade is Interleukin-1 Beta (IL-1β), a pro-inflammatory cytokine implicated in neurodegenerative processes. nih.gov

Studies using human peripheral blood mononuclear cells have demonstrated that Posiphen potently inhibits the release of IL-1β. nih.govbenthamdirect.comnih.gov This action is significant as elevated levels of IL-1β are associated with increased production of amyloid precursor protein (APP), a key molecule in Alzheimer's disease pathology. nih.gov While the parent compound Posiphen has established anti-inflammatory effects related to IL-1β, specific studies detailing the direct action of the this compound metabolite on cytokine release in cellular models have not been fully elucidated in the reviewed literature. However, some research suggests that Posiphen and its metabolites possess a range of pharmacological actions that include inhibition of IL-1β generation. nih.gov

Structure Activity Relationship Sar and Molecular Modeling of N8 Norposiphen

Identification of Key Structural Determinants for N8-Norposiphen's Biological Activity

The biological activity of this compound, particularly its ability to inhibit the synthesis of amyloid precursor protein (APP) and α-synuclein, is intrinsically linked to its chemical structure. researchgate.neteurekaselect.combenthamdirect.com While both Posiphen and this compound can reduce the levels of these proteins in neuronal cultures, a key distinction lies in their effect on acetylcholinesterase (AChE). researchgate.netnih.gov

A critical structural feature is the N-demethylation at the N8 position of the parent compound, Posiphen. researchgate.net This modification, which differentiates this compound, appears to be a significant determinant of its biological activity profile. Notably, unlike some of its counterparts, this compound does not inhibit AChE. researchgate.netnih.gov This lack of AChE inhibitory action is a defining characteristic.

The core tricyclic backbone, a hexahydropyrroloindole structure, is fundamental to the activity of this class of compounds. acs.org However, the specific substitutions at the N1 and N8 positions dramatically influence their interaction with biological targets. For this compound, the presence of a hydrogen atom at the N8 position, as opposed to a methyl group in Posiphen, is the key structural determinant for its specific biological activity, which includes the reduction of neurotoxic proteins without significant cholinergic side effects.

Comparative Structure-Activity Profiling of this compound, Posiphen, and Related Norposiphen Analogues

A comparative analysis of this compound with Posiphen and other metabolites, such as N1-norposiphen and N1,N8-bisnorposiphen, reveals a fascinating SAR. All these compounds demonstrate the ability to potently inhibit the production of APP and α-synuclein in neuronal cultures. researchgate.neteurekaselect.combenthamdirect.comnih.gov However, their effects on acetylcholinesterase (AChE) vary significantly, highlighting the importance of the N1 and N8 substitutions.

| Compound | N1-Substituent | N8-Substituent | AChE Inhibition | BChE Inhibition | APP & α-Synuclein Inhibition |

| Posiphen | Methyl | Methyl | No | No | Yes |

| This compound | Methyl | Hydrogen | No | No | Yes |

| N1-Norposiphen | Hydrogen | Methyl | Yes (Modest) | No | Yes |

| N1,N8-Bisnorposiphen | Hydrogen | Hydrogen | Yes (Modest) | No | Yes |

This table is based on data from multiple sources. researchgate.netresearchgate.netnih.govacs.orgnih.govnih.gov

As illustrated in the table, the presence of a methyl group at the N1 position and a hydrogen at the N8 position in this compound results in a molecule that retains the desired APP and α-synuclein inhibitory activity of the parent compound, Posiphen, but without the AChE inhibition seen in N1-norposiphen and N1,N8-bisnorposiphen. researchgate.netnih.govacs.org This selective activity profile makes this compound an interesting subject for further study, as it suggests the potential for therapeutic effects on neurodegenerative proteinopathies without the cholinergic side effects associated with AChE inhibitors. The N1-demethylated metabolites, in contrast, possess AChE inhibitory activity, which could be a dose-limiting factor in clinical applications. researchgate.netnih.gov

In Silico Docking and Molecular Dynamics Simulations of this compound with Putative Receptors and Enzymes

Molecular modeling studies have provided valuable insights into the interactions of this compound with potential biological targets, primarily focusing on human acetylcholinesterase (hAChE) and butyrylcholinesterase (BChE). acs.orgnih.gov These in silico analyses, often using tools like Autodock, help to rationalize the observed biological activities. acs.org

Docking studies with hAChE have revealed that while ligands like N1-norposiphen and N1,N8-bisnorposiphen can form hydrogen bonds with key residues in the enzyme's binding gorge, such as Tyr124 and Trp286, this compound does not exhibit these interactions. acs.orgnih.gov This lack of critical binding interactions within the active site of hAChE explains its absence of inhibitory activity against this enzyme. acs.org Specifically, (+)-N1,N8-bisnorposiphen has been shown to interact with the catalytic triad (B1167595) residues Ser203, Glu202, and His447, an interaction not observed with this compound. acs.orgnih.gov

Preclinical Efficacy in Neurodegenerative Disease Models

Therapeutic Impact of N8-Norposiphen on Amyloid-Beta Pathology in Animal Models

While much of the research focuses on the parent compound Posiphen, the contribution of its primary metabolite, this compound, is crucial to its therapeutic effect on amyloid-beta (Aβ) pathology. Posiphen and its metabolites, including this compound, have been shown to inhibit the synthesis of amyloid precursor protein (APP), the precursor to the Aβ peptide that forms amyloid plaques in Alzheimer's disease. researchgate.netnih.goveurekaselect.comnih.gov

In preclinical studies, administration of Posiphen, which is metabolized to this compound, has led to a reduction in APP levels and its subsequent toxic fragments, including Aβ42, in the brains of various animal models. researchgate.netnih.govnih.gov For instance, in transgenic mouse models of Alzheimer's disease, such as the APP/PS1 model, Posiphen treatment resulted in a significant decrease in brain APP and related peptides. nih.gov This effect is attributed to the inhibition of APP translation, a mechanism shared by both Posiphen and this compound. researchgate.netnih.gov

Pharmacokinetic studies have shown that this compound is the most abundant metabolite of Posiphen found in the brain of mice, suggesting its direct involvement in the observed anti-amyloid effects within the central nervous system. e-century.usnih.govmdpi.com The ability of this compound to potently inhibit the generation of APP in neuronal cultures further supports its direct role in mitigating Aβ pathology. nih.goveurekaselect.comnih.gov

Table 1: Effects of Posiphen/N8-Norposiphen on Amyloid-Beta Pathology in Animal Models

| Animal Model | Key Findings | Reference |

| APP/PS1 Mice | Normalized impairments in spatial working memory and contextual fear learning; Reduced APP and all related peptides. | nih.gov |

| Ts65Dn Mice | Normalized APP levels in the hippocampus. | nih.gov |

| Wild-type Mice | Reduced APP and/or Aβ42 levels in the cerebral cortex. | researchgate.netnih.gov |

| APP SWE Mice | Reduced APP and/or Aβ42 levels. | researchgate.netnih.gov |

Effects on Alpha-Synucleinopathy-Related Manifestations in Transgenic Animal Models

This compound, as a major metabolite of Posiphen, plays a significant role in ameliorating alpha-synucleinopathy, a hallmark of Parkinson's disease and other related neurodegenerative disorders. e-century.usresearchgate.net Posiphen and its metabolites inhibit the translation of alpha-synuclein (B15492655) (α-syn) mRNA, thereby reducing the levels of the α-syn protein that aggregates to form Lewy bodies. e-century.usresearchgate.netnih.gov

In transgenic mouse models expressing human α-synuclein, treatment with Posiphen has been shown to reduce α-synuclein levels in both the gut and the brain. e-century.usresearchgate.net Given that this compound is the most abundant metabolite in the brain following Posiphen administration, it is a key contributor to these effects. e-century.usnih.govmdpi.com Studies have demonstrated that Posiphen treatment can normalize gastrointestinal dysfunction, an early symptom of Parkinson's disease, in these animal models. e-century.usresearchgate.net

The ability of this compound to inhibit the synthesis of α-synuclein has been confirmed in neuronal cultures. researchgate.neteurekaselect.comnih.gov This direct action on α-synuclein production underscores its therapeutic potential in targeting the root cause of synucleinopathies.

Table 2: Effects of Posiphen/N8-Norposiphen on Alpha-Synucleinopathy in Animal Models

| Animal Model | Key Findings | Reference |

| hSNCAA53T Mice | Normalized colonic motility; Reduced α-synuclein levels in the gut and brain. | e-century.usresearchgate.net |

| hSNCAA30P Mice | Normalized colonic motility. | researchgate.net |

Influence on Neurodegenerative Biomarkers in Preclinical Systems

The administration of Posiphen, and by extension the actions of its primary metabolite this compound, has been shown to favorably influence key biomarkers of neurodegeneration beyond Aβ and α-synuclein. In preclinical studies, treatment has led to reductions in levels of tau protein, another critical component of neurofibrillary tangles in Alzheimer's disease. nih.gov

Furthermore, Posiphen and its metabolites have demonstrated anti-inflammatory properties. nih.govnih.gov Specifically, they have been found to potently inhibit the release of the proinflammatory cytokine interleukin-1β (IL-1β) in human peripheral blood mononuclear cells. nih.govnih.gov This is significant as neuroinflammation is increasingly recognized as a major contributor to the pathogenesis of various neurodegenerative diseases. acs.org

The ability of this compound, along with its parent compound, to modulate these diverse biomarkers highlights a multi-faceted approach to treating neurodegenerative conditions, addressing not only protein aggregation but also associated inflammatory processes.

Table 3: Influence of Posiphen/N8-Norposiphen on Neurodegenerative Biomarkers

| Biomarker | Effect | Model System | Reference |

| Tau Protein | Reduced levels. | Mildly Cognitively Impaired Patients (extrapolated from preclinical findings) | nih.gov |

| Interleukin-1β (IL-1β) | Potent inhibition of release. | Human Peripheral Blood Mononuclear Cells | nih.govnih.gov |

Neuroprotective Effects of this compound in In Vitro and In Vivo Models of Neuronal Insult

This compound, in the context of Posiphen therapy, exhibits significant neuroprotective effects in various models of neuronal injury. mdpi.complos.org These protective actions are crucial for preserving neuronal function and viability in the face of the toxic insults characteristic of neurodegenerative diseases.

Studies on the enantiomer of Posiphen, phenserine, and its metabolites, which share structural similarities with this compound, have provided insights into these neuroprotective mechanisms. These compounds have been shown to protect against oxidative stress and glutamate-induced toxicity in neuronal cell cultures. plos.org The neuroprotective effects are mediated, at least in part, through the activation of the protein kinase C (PKC) and extracellular signal-regulated kinases (ERK) pathways. plos.org

While direct studies isolating the neuroprotective effects of this compound are part of the broader investigation into Posiphen, the high brain concentration of this compound after Posiphen administration suggests it is a key mediator of the observed neuroprotection in animal models. e-century.usmdpi.com The broad-spectrum neuroprotective properties of the Posiphen-metabolite family make it a promising therapeutic strategy for a range of neurodegenerative conditions. mdpi.com

Research Methodologies and Analytical Approaches for N8 Norposiphen Studies

Advanced Spectrometric Techniques for N8-Norposiphen Detection and Quantification in Biological Matrices

The accurate detection and quantification of this compound in complex biological matrices are critical for pharmacokinetic and metabolic studies. The primary analytical method employed for this purpose is high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This technique offers high sensitivity and specificity, allowing for the precise measurement of this compound, even at low concentrations. nih.govresearchgate.netbmj.com

Biological samples such as plasma, brain tissue, and cerebrospinal fluid (CSF) are the most common matrices analyzed. nih.govresearchgate.net Sample preparation typically involves protein precipitation or solid-phase extraction (SPE) to isolate the analyte from interfering endogenous components before injection into the LC-MS/MS system. japsonline.commdpi.comnih.gov Chromatographic separation is achieved using reverse-phase columns, such as the Phenomenex Synergi Polar RP or Agilent Poroshell 120 EC-C18, which effectively separate this compound from its parent compound, Posiphen, and other metabolites like N1-Norposiphen. nih.govmdpi.comnih.gov

Detection is performed with a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. nih.govnih.gov These methods are validated according to regulatory guidelines, ensuring accuracy, precision, and a low limit of quantification (LLOQ), often in the sub-ng/mL range. nih.govresearchgate.net For instance, a qualified LC-MS/MS method demonstrated an LLOQ of 0.5 ng/mL for this compound in plasma. nih.gov

LC-MS/MS Methodological Parameters for this compound Quantification

| Parameter | Description | Example Value/Range | Reference |

|---|---|---|---|

| Instrumentation | Liquid Chromatography system coupled to a triple-quadrupole mass spectrometer. | Applied Biosystems API4000, LCMS-8050 | mdpi.comnih.gov |

| Biological Matrices | Samples in which this compound is quantified. | Plasma, Brain Homogenate, Cerebrospinal Fluid (CSF) | nih.govbmj.comnih.gov |

| Chromatographic Column | Stationary phase used for separation. | Phenomenex Synergi Polar RP, Agilent Poroshell 120 EC-C18 | mdpi.comnih.gov |

| Detection Mode | Mass spectrometry mode for selective quantification. | Multiple Reaction Monitoring (MRM) with positive electrospray ionization (ESI) | mdpi.comnih.gov |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be reliably quantified. | 0.5 ng/mL (in plasma) | nih.gov |

| Calibration Range | The range of concentrations over which the method is linear and accurate. | 1 ng/mL to 1000 ng/g (in brain) | bmj.com |

Cell-Based Assays for Investigating this compound's Molecular Mechanisms

Cell-based assays are fundamental tools for elucidating the molecular mechanisms of this compound. sigmaaldrich.comnumberanalytics.combmglabtech.com These in vitro models allow researchers to study the compound's effects on specific cellular pathways in a controlled environment. numberanalytics.com Studies have utilized various cell types, including human neuroblastoma cell lines (e.g., SH-SY5Y) and primary rodent neurons, which are relevant to neurodegenerative disease research. researchgate.netnih.gov

A primary focus of these assays has been to investigate the effect of this compound on the synthesis of proteins implicated in neurodegeneration, such as amyloid precursor protein (APP) and α-synuclein. researchgate.netwebsite-files.com Research has shown that this compound, similar to its parent compound Posiphen, can reduce the levels of these proteins in neuronal cultures. nih.govresearchgate.net The underlying mechanism involves the translational suppression of the corresponding mRNAs. nih.gov Posiphen has been shown to enhance the binding of Iron Regulatory Protein 1 (IRP1) to an atypical iron-responsive element (IRE) located in the 5'-untranslated region (5'-UTR) of these mRNAs, thereby inhibiting their translation, and this compound is reported to have similar properties. nih.gove-century.us

To measure these effects, researchers employ techniques such as quantitative Western blotting and immunofluorescence to visualize and quantify changes in protein levels. nih.gov Furthermore, advanced proteomic techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) have been used to gain a broader understanding of the proteins and cellular pathways affected by the compound, confirming the downregulation of APP, α-synuclein, and also identifying others like huntingtin (HTT). nih.gov

Cell-Based Assays in this compound Research

| Cell Model | Assay/Technique | Molecular Target Investigated | Key Finding | Reference |

|---|---|---|---|---|

| Human Neuroblastoma Cells (SH-SY5Y) | SILAC Proteomics, Western Blotting | APP, α-Synuclein, Huntingtin (HTT) | Posiphen treatment confirmed downregulation of APP and α-synuclein; HTT was also identified as a downregulated protein. | nih.gov |

| Rodent Primary Neurons | Immunoblotting | APP, α-Synuclein | This compound, along with Posiphen and N1-Norposiphen, reduces the levels of APP and α-synuclein. | nih.govresearchgate.net |

| Human Neuroblastoma Cell Cultures | Protein level analysis | APP, Aβ42, α-Synuclein | Posiphen treatment reduced levels of APP, its product Aβ42, and α-synuclein. | researchgate.net |

Characterization of Animal Models Employed in this compound Research and Translational Studies

Animal models are indispensable for studying the in vivo pharmacokinetics and efficacy of this compound, providing a crucial link between in vitro findings and potential human applications. plos.org Research has been conducted in various species, including mice, rats, and dogs, to establish a comprehensive understanding of how the compound is absorbed, distributed, metabolized, and excreted. nih.govresearchgate.net

For translational studies related to neurodegenerative diseases, specific transgenic mouse models are often employed. These include the APP/presenilin-1 (APP/PS1) mouse model for Alzheimer's disease and transgenic mice expressing the mutant human α-synuclein gene (hSNCA-A53T) for Parkinson's disease. nih.govresearchgate.netnih.gov Studies in these models have been pivotal in demonstrating that this compound is a major metabolite of Posiphen in vivo. nih.govnih.gov

Animal Models in this compound Research

| Animal Model | Focus of Study | Key Finding Related to this compound | Reference |

|---|---|---|---|

| Mouse (Multiple strains) | Pharmacokinetics | This compound is the predominant metabolite in plasma, brain, and CSF, with brain concentrations significantly higher than plasma levels. | nih.govnih.gov |

| Rat (Fischer-344) | Pharmacokinetics | Following administration of Posiphen, this compound is a primary metabolite detected in plasma, brain, and CSF. | bmj.com |

| Dog | Pharmacokinetics | Metabolic profiling in plasma demonstrated the presence of this compound. | nih.gov |

| APP/PS1 Transgenic Mouse (Alzheimer's Model) | Pharmacokinetics & Efficacy | This compound was the most abundant metabolite found in the brain and is equipotent to Posiphen in reducing APP expression. | researchgate.netnih.gov |

| hSNCA-A53T Transgenic Mouse (Parkinson's Model) | Pharmacokinetics & Efficacy | This compound is the main metabolite in the brain and blood, and is considered when calculating effective drug brain levels for efficacy. | nih.gov |

Application of Computational Chemistry and Bioinformatics in this compound Characterization

Computational chemistry and bioinformatics provide powerful in silico tools to predict and analyze the molecular behavior of this compound. nextmol.comaccscience.com These methods accelerate research by modeling interactions with biological targets and analyzing complex biological data to identify relevant pathways. nextmol.combiorxiv.org

Molecular docking is a key computational chemistry technique used to investigate the binding of this compound to specific proteins. acs.orgderpharmachemica.com Studies have used software like Autodock to simulate the interaction between this compound and the active sites of enzymes such as human acetylcholinesterase (hAChE) and butyrylcholinesterase (BChE). acs.orgnih.govresearchgate.net These in silico analyses have predicted that (+)-N8-norPosiphen exhibits no hydrogen bonding with key residues in the binding gorge of hAChE, which aligns with ex vivo findings that it lacks significant AChE inhibitory activity. acs.orgnih.govresearchgate.net This is an important distinction from other metabolites like (+)-N1-norPosiphen. acs.org

Bioinformatics approaches are used to analyze gene and protein data to understand the broader context of a compound's action. biorxiv.orgimrpress.com For instance, sequence alignment analyses have been used to identify the atypical iron-responsive element (IRE) in the 5'-UTR of mRNAs for proteins like APP, α-synuclein, and HTT. nih.gov This bioinformatic finding provides a mechanistic basis for how this compound and its parent compound may exert their effects on protein translation, guiding further experimental validation. nih.gov

Computational Approaches in this compound Research

| Methodology | Software/Tool | Biological Target | Key Prediction/Finding for this compound | Reference |

|---|---|---|---|---|

| Molecular Docking | Autodock 4.2 | Human Acetylcholinesterase (hAChE) | Predicted to exhibit no hydrogen bonding with the enzyme's active site residues, consistent with its lack of inhibitory activity. | acs.orgnih.govresearchgate.net |

| Molecular Docking | Autodock 4.2 | Human Butyrylcholinesterase (BChE) | Predicted to lack significant binding interactions or inhibitory action. | acs.orgresearchgate.net |

| Bioinformatics (Sequence Analysis) | Sequence Alignment Tools | mRNA 5'-Untranslated Regions (5'-UTRs) | Identified atypical IREs in mRNAs of target proteins (APP, α-synuclein, HTT), providing a putative mechanism of action. | nih.gov |

Future Directions and Unexplored Research Avenues for N8 Norposiphen

Comprehensive Elucidation of N8-Norposiphen's Independent Pharmacological Actions and Contributions

A foundational area for future research lies in the comprehensive characterization of this compound's standalone pharmacological effects. To date, its primary recognized action is the inhibition of amyloid precursor protein (APP) and α-synuclein synthesis, contributing to the reduction of amyloid-β plaques and α-synuclein aggregates, which are hallmarks of Alzheimer's and Parkinson's disease, respectively. nih.govnih.goveurekaselect.commerckmillipore.com This inhibitory action is believed to occur via interaction with the 5'-untranslated region (5'-UTR) of the corresponding messenger RNAs (mRNAs). nih.gov

A key distinguishing feature of this compound is its lack of acetylcholinesterase (AChE) inhibitory activity. nih.govresearchgate.net This is in stark contrast to another major metabolite of Posiphen, N1-Norposiphen, which does inhibit AChE. researchgate.net This lack of cholinergic activity suggests that this compound may have a more favorable side-effect profile, devoid of the gastrointestinal issues often associated with AChE inhibitors. Furthermore, studies have suggested that this compound possesses neuroprotective and neurotrophic actions, although the precise mechanisms underlying these effects are yet to be fully elucidated. nih.gov

Future investigations should aim to:

Define the complete pharmacological profile: This includes conducting broad-spectrum screening to identify any additional, previously unknown, biological targets and activities of this compound.

Elucidate the mechanisms of neuroprotection: Research should focus on understanding how this compound exerts its neuroprotective effects, exploring pathways related to oxidative stress, neuroinflammation, and apoptosis.

Investigation of Potential Synergistic or Antagonistic Effects of this compound with Other Therapeutic Compounds

The therapeutic landscape for neurodegenerative diseases is increasingly moving towards combination therapies that target multiple pathological pathways. A critical and currently unexplored area of research is the interaction of this compound with other therapeutic agents. There is a notable absence of published studies investigating the synergistic or antagonistic effects of this compound when co-administered with other drugs used in the management of Alzheimer's, Parkinson's, or other neurodegenerative disorders.

Future research in this domain should focus on:

Preclinical combination studies: Investigating the effects of this compound in combination with existing Alzheimer's medications, such as cholinesterase inhibitors (e.g., donepezil) or NMDA receptor antagonists (e.g., memantine), could reveal potential for enhanced efficacy or mitigation of side effects.

Exploring synergy with other neuroprotective agents: Combining this compound with antioxidants, anti-inflammatory agents, or compounds that promote autophagy could lead to a multi-pronged approach to tackling the complex pathology of neurodegenerative diseases.

Identifying potential antagonistic interactions: It is equally important to identify any negative interactions that could reduce the efficacy of either this compound or co-administered drugs, ensuring patient safety in potential future clinical applications.

Discovery of Novel Molecular Targets Beyond Currently Identified Pathways for this compound

While the inhibition of APP and α-synuclein synthesis via the 5'-UTR of their respective mRNAs is the most well-documented mechanism of action for this compound, the possibility of other molecular targets remains an exciting avenue for discovery. nih.gov Current data indicates that this compound does not bind to nicotinic or muscarinic receptors, pointing towards a more specific mode of action. nih.goveurekaselect.commerckmillipore.com

Future research should employ advanced techniques to uncover novel targets:

Target identification studies: Utilizing methods such as affinity chromatography, chemical proteomics, and computational modeling can help identify new binding partners and molecular targets of this compound.

Pathway analysis: Once potential new targets are identified, further studies will be needed to understand the downstream cellular pathways that are modulated by this compound. This could reveal impacts on processes such as neuroinflammation, mitochondrial function, or synaptic plasticity.

Investigation of "off-target" effects: A thorough investigation of potential off-target effects is crucial for a complete understanding of the compound's safety and pharmacological profile.

Development of Advanced Preclinical Models for Specific this compound Efficacy Evaluation

The evaluation of Posiphen and its metabolites has utilized a range of preclinical models, including transgenic mouse models of Alzheimer's disease (e.g., APP/PS1) and Parkinson's disease (e.g., hSNCA^A53T^), as well as in vitro systems like primary neuronal cultures and human neuroblastoma cell lines (e.g., SH-SY5Y). researchgate.netnih.gov These models have been instrumental in demonstrating the compounds' ability to reduce pathological protein levels.

However, a significant future direction is the development and utilization of preclinical models specifically designed to evaluate the efficacy of this compound in isolation. This would allow for a clearer understanding of its unique therapeutic contributions.

Future efforts in this area should include:

Development of specific in vivo models: This could involve creating genetically modified animal models where the metabolic conversion of Posiphen to other metabolites is altered, thereby isolating the effects of this compound.

Advanced in vitro systems: The use of patient-derived induced pluripotent stem cell (iPSC) models of neurodegenerative diseases would provide a more clinically relevant platform to test the specific effects of this compound on human neurons and other brain cells.

Organ-on-a-chip technology: Microfluidic devices that mimic the structure and function of the human brain could offer a sophisticated platform for high-throughput screening and detailed mechanistic studies of this compound's effects in a more complex, tissue-like environment.

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound, moving beyond its current understanding as a metabolite to potentially establishing it as a valuable therapeutic agent in its own right for the treatment of devastating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N8-Norposiphen, and how can researchers ensure high chemical and optical purity during synthesis?

- Methodological Answer : this compound is synthesized as a primary metabolite of Posiphen via selective demethylation. Key steps include:

- Stepwise Demethylation : Controlled hydrolysis of Posiphen using optimized reaction conditions (e.g., temperature, solvent polarity) to isolate this compound while minimizing side products like N1-Norposiphen or bisnor derivatives .

- Chromatographic Purification : High-performance liquid chromatography (HPLC) with chiral columns to ensure optical purity (>99%), validated via optical rotation measurements and comparison to synthetic standards .

- Quality Control : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation, coupled with purity assessments using melting point analysis .

Q. What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?

- Methodological Answer : A tiered analytical approach is critical:

- Primary Characterization : NMR (¹H, ¹³C, 2D-COSY) to confirm stereochemistry and functional groups, supplemented by high-resolution MS for molecular weight validation .

- Purity Assurance : Reverse-phase HPLC with UV detection at 254 nm, using synthetic standards from the NIH Intramural Research Program as reference .

- Stability Testing : Accelerated degradation studies under varied pH and temperature conditions to identify degradation products, analyzed via LC-MS .

Q. What are the pharmacokinetic profiles of this compound in preclinical and clinical studies, and how do these inform dosing regimens?

- Methodological Answer : Pharmacokinetic (PK) data from rodent and human studies reveal:

- Plasma-to-CSF Ratios : In humans, this compound constitutes ~20% of Posiphen’s plasma Cmax but shows delayed CSF entry (Tmax = 4–6 hours), necessitating prolonged dosing schedules for sustained CNS exposure .

- Metabolite Clearance : Hepatic cytochrome P450 (CYP) isoforms (e.g., CYP3A4) mediate this compound metabolism; co-administration with CYP inhibitors requires dose adjustments .

- Data Table :

| Matrix | Cmax (% of Posiphen) | Tmax (hours) | Half-life (hours) |

|---|---|---|---|

| Plasma | 20% | 2–3 | 8–10 |

| CSF | 15% | 4–6 | 12–14 |

| Source: Adapted from Figure 3 in human trials |

Advanced Research Questions

Q. How does this compound modulate APP and α-synuclein synthesis at the molecular level, and what experimental approaches can elucidate its dual inhibitory mechanisms?

- Methodological Answer :

- Transcriptional Regulation : Use luciferase reporter assays under APP and α-synuclein promoters to quantify this compound’s dose-dependent suppression of gene expression. Compare results to Posiphen and bisnor metabolites .

- Post-Translational Effects : Perform Western blotting of treated neuronal cultures to assess changes in APP processing (e.g., reduced β-secretase cleavage products) and α-synuclein oligomerization .

- Mechanistic Probes : RNA interference (siRNA) targeting IL-1β pathways to test if anti-inflammatory effects synergize with APP inhibition .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound observed across studies?

- Methodological Answer :

- Bioavailability Analysis : Compare free drug concentrations in brain homogenates (via microdialysis) to in vitro IC50 values. Adjust for protein binding discrepancies using equilibrium dialysis .

- Species-Specific Metabolism : Conduct cross-species PK/PD modeling (rodent vs. human) to identify metabolic enzymes (e.g., CYP2D6) that alter active metabolite ratios .

- Biomarker Validation : Use longitudinal CSF sampling in animal models to correlate Aβ42 reductions (via AlphaLisa assays) with this compound levels, ensuring target engagement precedes functional outcomes .

Q. What are the critical considerations for designing longitudinal studies to assess this compound’s impact on neurodegenerative biomarkers in human cohorts?

- Methodological Answer :

- Endpoint Selection : Prioritize fluid biomarkers (e.g., CSF Aβ42, p-tau) with established sensitivity to APP modulation. Include exploratory endpoints like neurofilament light chain (NfL) for axonal integrity .

- Cohort Stratification : Use baseline amyloid PET imaging to enroll patients with confirmed Aβ pathology, reducing outcome variability .

- Statistical Power : Pre-specify mixed-effects models to account for repeated measures and dropout rates. Collaborate with statisticians to determine sample sizes (e.g., ≥30 participants for 80% power to detect 20% Aβ reduction) .

Guidance for Rigorous Research Design

- Ethical Compliance : Adhere to NIH preclinical reporting guidelines (e.g., ARRIVE 2.0) for animal studies and obtain IRB approval for human trials, emphasizing informed consent and data anonymization .

- Contradictory Data Reporting : Follow the Beilstein Journal’s standards: disclose outliers, provide raw data in supplementary files, and discuss alternative hypotheses (e.g., off-target effects of metabolites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.